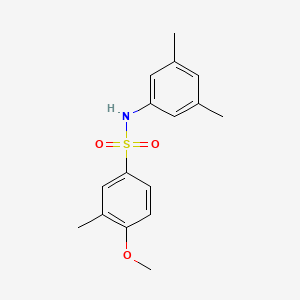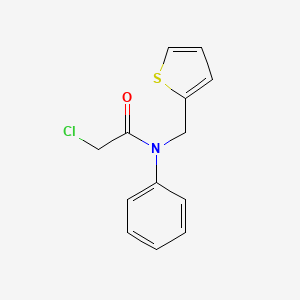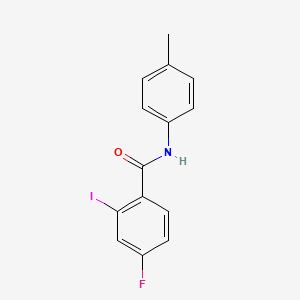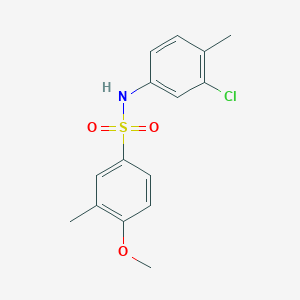
N-(3,5-dimethylphenyl)-4-methoxy-3-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dimethylphenyl)-4-methoxy-3-methylbenzenesulfonamide, also known as DMMS, is a sulfonamide compound that has been extensively studied for its potential applications in various fields of science. DMMS is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 309.4 g/mol. This compound has been synthesized using different methods and has shown promising results in scientific research.
Mechanism of Action
The exact mechanism of action of N-(3,5-dimethylphenyl)-4-methoxy-3-methylbenzenesulfonamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of enzymes involved in the biosynthesis of certain molecules, such as prostaglandins and leukotrienes. N-(3,5-dimethylphenyl)-4-methoxy-3-methylbenzenesulfonamide has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-4-methoxy-3-methylbenzenesulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of immune responses. This compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and inhibiting the activity of enzymes involved in the production of inflammatory mediators.
Advantages and Limitations for Lab Experiments
N-(3,5-dimethylphenyl)-4-methoxy-3-methylbenzenesulfonamide has several advantages for use in laboratory experiments, including its high yield of synthesis, good solubility in organic solvents, and potential therapeutic applications. However, this compound also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of N-(3,5-dimethylphenyl)-4-methoxy-3-methylbenzenesulfonamide, including the development of more efficient synthesis methods, the investigation of its potential use in combination with other drugs, and the exploration of its potential applications in other fields of science, such as materials science and environmental science. Further studies are also needed to fully understand the mechanism of action of N-(3,5-dimethylphenyl)-4-methoxy-3-methylbenzenesulfonamide and its potential therapeutic applications.
Synthesis Methods
N-(3,5-dimethylphenyl)-4-methoxy-3-methylbenzenesulfonamide can be synthesized using various methods, including the reaction of 3,5-dimethylphenylamine with 4-methoxy-3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with 3,5-dimethylphenylamine in the presence of a catalyst such as triethylamine. The yield of N-(3,5-dimethylphenyl)-4-methoxy-3-methylbenzenesulfonamide using these methods is typically high, and the compound can be purified using recrystallization or column chromatography.
Scientific Research Applications
N-(3,5-dimethylphenyl)-4-methoxy-3-methylbenzenesulfonamide has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and pharmacology. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and bacterial infections. N-(3,5-dimethylphenyl)-4-methoxy-3-methylbenzenesulfonamide has also been studied for its potential use as a fluorescent probe for detecting DNA damage.
properties
IUPAC Name |
N-(3,5-dimethylphenyl)-4-methoxy-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-11-7-12(2)9-14(8-11)17-21(18,19)15-5-6-16(20-4)13(3)10-15/h5-10,17H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMFSKAMYINJMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7499176.png)


![3-bromo-4-methoxy-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B7499189.png)

![2-amino-N-[(2-chlorophenyl)methyl]-N-cyclopentylacetamide](/img/structure/B7499198.png)
![4-(4-methoxyphenyl)-3-methyl-5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B7499202.png)



![4-[(2-Methyl-4-nitrophenyl)sulfonylamino]benzoic acid](/img/structure/B7499234.png)

